

# Application Notes and Protocols: Conjugation of TAM558 to Anti-FAP Antibody

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

This document provides a detailed protocol for the conjugation of **TAM558**, a potent tubulysin-based payload, to a monoclonal anti-FAP (Fibroblast Activation Protein) antibody. The resulting antibody-drug conjugate (ADC), OMTX705, targets FAP-expressing cells, characteristic of the tumor stroma in many epithelial cancers.[1][2] Upon binding to FAP, the ADC is internalized, leading to the release of the cytotoxic agent and subsequent apoptosis of the target cell.[1][2]

The conjugation strategy outlined here is based on thiol-maleimide chemistry, a widely used method for creating stable ADCs. This involves the reduction of interchain disulfide bonds within the antibody to generate free sulfhydryl (thiol) groups, which then react with a maleimide group present on the **TAM558** linker. This process, known as non-directed cysteine conjugation, results in a heterogeneous mixture of ADC species with varying drug-to-antibody ratios (DAR).

# **Materials and Reagents**



| Material/Reagent                           | Supplier (Example)            | Purpose                                        |
|--------------------------------------------|-------------------------------|------------------------------------------------|
| Anti-FAP Monoclonal Antibody               | Commercially Available        | Targeting moiety of the ADC                    |
| TAM558                                     | MedChemExpress,<br>InvivoChem | Drug-linker payload for conjugation            |
| Tris(2-carboxyethyl)phosphine (TCEP)       | Thermo Fisher Scientific      | Reducing agent for antibody disulfide bonds    |
| Phosphate Buffered Saline (PBS), pH 7.4    | Gibco                         | Reaction and storage buffer                    |
| Anhydrous Dimethyl Sulfoxide (DMSO)        | Sigma-Aldrich                 | Solvent for TAM558 stock solution              |
| Desalting Columns (e.g.,<br>Sephadex G-25) | Cytiva                        | Purification of reduced antibody and final ADC |
| L-Cysteine                                 | Sigma-Aldrich                 | Quenching agent for unreacted maleimide groups |
| Hydrochloric Acid (HCI)                    | Sigma-Aldrich                 | pH adjustment                                  |
| Sodium Hydroxide (NaOH)                    | Sigma-Aldrich                 | pH adjustment                                  |
| 0.22 μm Syringe Filters                    | MilliporeSigma                | Sterilization of buffers                       |

# **Experimental Protocols**Preparation of Solutions

- PBS Buffer (pH 7.4): Prepare a stock solution of PBS and adjust the pH to 7.4 using HCl or NaOH. Filter sterilize using a 0.22 μm filter. Degas the buffer before use in the antibody reduction step.
- TCEP Stock Solution (10 mM): Dissolve the required amount of TCEP in degassed PBS to a final concentration of 10 mM. Prepare this solution fresh on the day of use.
- TAM558 Stock Solution (10 mM): Dissolve TAM558 in anhydrous DMSO to a final concentration of 10 mM. Gentle vortexing may be required to ensure complete dissolution. Store at -20°C, protected from light and moisture.



 L-Cysteine Quenching Solution (10 mM): Dissolve L-cysteine in PBS to a final concentration of 10 mM. Prepare this solution fresh on the day of use.

## **Anti-FAP Antibody Reduction**

This step reduces the interchain disulfide bonds of the anti-FAP antibody to generate free thiol groups for conjugation.

- Prepare the anti-FAP antibody at a concentration of 5-10 mg/mL in degassed PBS (pH 7.4).
- Add a 10-fold molar excess of the 10 mM TCEP stock solution to the antibody solution.
- Incubate the reaction mixture at 37°C for 1-2 hours with gentle agitation.
- Immediately following incubation, remove the excess TCEP using a desalting column (e.g., Sephadex G-25) pre-equilibrated with degassed PBS (pH 7.4).
- Collect the fractions containing the reduced antibody. The concentration can be determined by measuring the absorbance at 280 nm.

### Conjugation of TAM558 to Reduced Anti-FAP Antibody

This step involves the reaction between the maleimide group on the **TAM558** linker and the free thiol groups on the reduced antibody.

- To the purified reduced anti-FAP antibody solution, immediately add a 5-10 fold molar excess of the 10 mM **TAM558** stock solution. The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v) to avoid antibody denaturation.
- Incubate the reaction at room temperature for 1-2 hours with gentle agitation, protected from light.
- To quench the reaction and cap any unreacted maleimide groups, add the 10 mM L-cysteine solution to a final concentration of 1 mM.
- Incubate for an additional 15-20 minutes at room temperature.

## **Purification of the Antibody-Drug Conjugate (ADC)**



Purification is essential to remove unreacted **TAM558**, quenched maleimide-cysteine adducts, and other small molecule impurities.

- Purify the ADC using a desalting column (e.g., Sephadex G-25) pre-equilibrated with PBS (pH 7.4).
- Collect the fractions corresponding to the high molecular weight ADC, monitoring the elution profile by absorbance at 280 nm.
- Pool the ADC-containing fractions.
- For long-term storage, the purified ADC can be filter sterilized using a 0.22 μm syringe filter and stored at 4°C for short-term use or at -80°C for long-term storage.

### **Characterization of the ADC**

After purification, the ADC should be characterized to determine the drug-to-antibody ratio (DAR) and confirm its integrity.

| Parameter                    | Method                                                                                | Expected Outcome                                                                      |
|------------------------------|---------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------|
| Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC) or UV- Vis Spectroscopy                  | A heterogeneous mixture of species with an average DAR of 2-4.                        |
| Purity and Aggregation       | Size Exclusion Chromatography (SEC)                                                   | A major peak corresponding to the monomeric ADC with minimal aggregation.             |
| Antigen Binding              | Enzyme-Linked<br>Immunosorbent Assay (ELISA)<br>or Surface Plasmon<br>Resonance (SPR) | Binding affinity of the ADC to FAP should be comparable to the unconjugated antibody. |

## **Diagrams**



#### Experimental Workflow for TAM558-anti-FAP ADC Conjugation



Click to download full resolution via product page

Caption: Workflow for **TAM558**-anti-FAP ADC conjugation.





Click to download full resolution via product page

Caption: Mechanism of action of the TAM558-anti-FAP ADC.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- To cite this document: BenchChem. [Application Notes and Protocols: Conjugation of TAM558 to Anti-FAP Antibody]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12413556#protocol-for-tam558-conjugation-to-antifap-antibody]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com